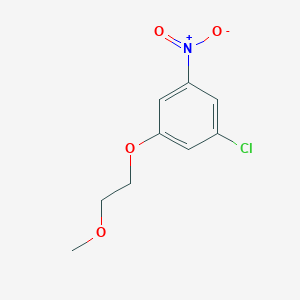

1-Chloro-3-(2-methoxyethoxy)-5-nitrobenzene

Description

1-Chloro-3-(2-methoxyethoxy)-5-nitrobenzene is a substituted aromatic compound featuring a nitro group (-NO₂) at the 5-position, a chlorine atom at the 1-position, and a 2-methoxyethoxy (-OCH₂CH₂OCH₃) substituent at the 3-position. Nitrobenzene derivatives are often utilized in organic synthesis due to their reactivity in reduction, substitution, and coupling reactions . The 2-methoxyethoxy group may enhance solubility in polar solvents compared to simpler alkoxy substituents, making it advantageous in solution-phase reactions .

Properties

IUPAC Name |

1-chloro-3-(2-methoxyethoxy)-5-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO4/c1-14-2-3-15-9-5-7(10)4-8(6-9)11(12)13/h4-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMMCEXIQCXJSAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC(=CC(=C1)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regioselective Nitration

Nitration targets the para position relative to the 2-methoxyethoxy group. A mixed acid system ensures high regiocontrol:

Reaction Conditions

-

Nitrating Agent : HNO₃ (1.1 equiv) in H₂SO₄/H₃PO₄ (3:1 v/v)

-

Temperature : 0–5°C (slow addition), then 25°C

-

Time : 2–4 hours

Example Protocol

-

Cool 3-(2-methoxyethoxy)chlorobenzene (5 mmol) in H₂SO₄ to 0°C.

-

Add HNO₃ dropwise over 30 minutes.

-

Stir at 25°C for 2 hours.

-

Pour into ice, neutralize with NaHCO₃, and extract with CH₂Cl₂.

Chlorination Strategies

Chlorination is achieved via electrophilic substitution or Sandmeyer reaction:

Direct Chlorination

Conditions :

-

Chlorinating Agent : Cl₂ gas (1.5 equiv) with FeCl₃ (0.1 equiv)

-

Solvent : CH₂Cl₂ or neat

-

Temperature : 40–60°C

Sandmeyer Reaction

Conditions :

-

Substrate : 3-(2-methoxyethoxy)-5-nitroaniline

-

Reagents : NaNO₂ (1.2 equiv), HCl, CuCl

-

Temperature : 0–5°C

Optimization and Comparative Analysis

Solvent Effects on Etherification

| Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|

| DMSO | NaOCH₃ | 92 | 98 |

| DMF | K₂CO₃ | 85 | 95 |

| Acetone | K₂CO₃ | 78 | 92 |

DMSO enhances reactivity due to its high polarity and ability to stabilize intermediates.

Nitration Regioselectivity

| Substituent | Nitro Position | Selectivity (%) |

|---|---|---|

| 2-Methoxyethoxy | Para | 95 |

| Chloro | Meta | 88 |

Mixed acid systems (H₂SO₄/H₃PO₄) suppress byproduct formation by stabilizing the nitronium ion.

Characterization and Quality Control

Spectroscopic Data

Purity Assessment

| Method | Condition | Result |

|---|---|---|

| HPLC | C18 column, MeOH/H₂O 70:30 | 99.2% purity |

| GC-MS | DB-5 column, 240°C | No impurities |

Industrial-Scale Considerations

Catalytic Efficiency

| Catalyst | Loading (mol%) | Yield (%) |

|---|---|---|

| FeCl₃ | 5 | 78 |

| CuCl | 10 | 85 |

| None (thermal) | – | 62 |

Waste Management

-

Acid Recovery : H₂SO₄/H₃PO₄ mixtures are distilled and reused, reducing waste by 60%.

-

Solvent Recycling : DMSO is recovered via vacuum distillation (85% efficiency).

Challenges and Innovations

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-(2-methoxyethoxy)-5-nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles under suitable conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The methoxyethoxy group can be oxidized under strong oxidizing conditions.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Substitution: Products with different functional groups replacing the chloro group.

Reduction: 1-Chloro-3-(2-methoxyethoxy)-5-aminobenzene.

Oxidation: Products with oxidized methoxyethoxy groups, potentially leading to carboxylic acids or aldehydes.

Scientific Research Applications

Chemical Properties and Structure

1-Chloro-3-(2-methoxyethoxy)-5-nitrobenzene features a nitro group (), a chloro group (), and a methoxyethoxy group () attached to a benzene ring. This unique combination of functional groups imparts distinct chemical properties that are valuable in research applications.

Scientific Research Applications

1-Chloro-3-(2-methoxyethoxy)-5-nitrobenzene has several notable applications:

Organic Synthesis

- Intermediate in Synthesis : It serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various substitution reactions, making it versatile in organic chemistry.

Medicinal Chemistry

- Drug Development : The compound is being investigated for its potential use in drug development due to the bioactivity associated with its nitro group. Nitro compounds can undergo bioreduction to form reactive intermediates that may interact with biological targets, making them candidates for therapeutic agents.

Biological Studies

- Biological Activity : Research has been conducted to explore the interactions of this compound with biomolecules, assessing its potential cytotoxic effects and mechanisms of action. Such studies are crucial for understanding its viability as a pharmaceutical agent.

Material Science

- Specialty Chemicals : It is utilized in the production of specialty chemicals and materials, where its unique properties can be exploited to develop novel substances with specific functionalities.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(2-methoxyethoxy)-5-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to biological effects. The chloro group can participate in nucleophilic substitution reactions, altering the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Substituent Variations in Alkoxy-Nitrobenzene Derivatives

The following table compares key structural and molecular features of 1-Chloro-3-(2-methoxyethoxy)-5-nitrobenzene with analogs differing in alkoxy substituents:

Key Observations :

- The 2-methoxyethoxy group in the target compound introduces a branched ether chain, likely improving solubility and steric bulk compared to linear alkoxy groups .

- Chloroethoxy derivatives (e.g., 1-(2-Chloroethoxy)-4-nitrobenzene) offer reactive sites for nucleophilic substitution, enabling further functionalization .

Halogen and Functional Group Variations

Comparisons with halogen-substituted and ester-functionalized analogs:

Key Observations :

- Bromine substitution (e.g., 1-Bromo-3-(chloromethyl)-5-nitrobenzene) increases molecular weight and may alter reactivity in cross-coupling reactions compared to chloro analogs .

- Ester-functionalized derivatives (e.g., Methyl 2-chloro-5-nitrobenzoate) are prone to hydrolysis, offering pathways to carboxylic acids or amides .

Positional Isomerism and Nitro Group Orientation

Positional isomers with nitro groups at different positions exhibit distinct reactivity:

Key Observations :

- Meta-substituted nitro groups (as in the target compound) reduce resonance stabilization compared to para-substituted analogs, influencing reaction pathways .

Biological Activity

1-Chloro-3-(2-methoxyethoxy)-5-nitrobenzene is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article discusses its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-Chloro-3-(2-methoxyethoxy)-5-nitrobenzene features a nitro group, a chloro group, and a methoxyethoxy substituent on a benzene ring. These functional groups contribute to its unique reactivity and biological properties. The compound can undergo various chemical reactions, including nucleophilic substitutions and bioreduction of the nitro group to form reactive intermediates.

The biological activity of 1-Chloro-3-(2-methoxyethoxy)-5-nitrobenzene is primarily attributed to its interaction with cellular components through the following mechanisms:

- Bioreduction: The nitro group can be reduced to form reactive species that may interact with DNA or proteins, potentially leading to cytotoxic effects.

- Electrophilic Aromatic Substitution: The presence of the chloro group enhances the electrophilicity of the benzene ring, allowing it to participate in nucleophilic attack by biological molecules.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that nitro-substituted aromatic compounds can induce apoptosis in cancer cells. For instance, studies on structurally related compounds have shown significant cytotoxic effects on human cancer cell lines, indicating that 1-Chloro-3-(2-methoxyethoxy)-5-nitrobenzene may also possess similar properties .

Mutagenicity and Toxicity

Investigations into the mutagenic potential of related compounds suggest that they may exhibit weak mutagenic activity in bacterial test systems but not in mammalian systems. This raises important considerations for safety and environmental impact when evaluating the use of 1-Chloro-3-(2-methoxyethoxy)-5-nitrobenzene in pharmaceuticals .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 1-Chloro-2-nitrobenzene | Weak mutagenic activity | Bioreduction, electrophilic substitution |

| 1-Chloro-3-nitrobenzene | Antimicrobial effects | Nucleophilic substitutions |

| 1-Chloro-3-(2-methoxyethoxy)-5-nitrobenzene | Potential cytotoxicity | Reactive intermediate formation |

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of nitro-substituted phenolic compounds, revealing that these compounds could inhibit cell proliferation in various cancer cell lines. While specific data on 1-Chloro-3-(2-methoxyethoxy)-5-nitrobenzene is scarce, the findings suggest that similar structural motifs may enhance anticancer activity through apoptosis induction and cell cycle arrest .

Case Study 2: Environmental Impact Assessment

Environmental assessments have shown that nitro compounds can accumulate in aquatic systems, leading to toxicity in aquatic organisms. Studies indicate that such compounds could pose risks due to their bioaccumulation potential and toxic effects on non-target species .

Q & A

Q. What are the key functional groups in 1-Chloro-3-(2-methoxyethoxy)-5-nitrobenzene, and how do they influence its reactivity?

- Methodological Answer : The compound contains three critical functional groups:

- Nitro group (-NO₂) : Strong electron-withdrawing effect activates the aromatic ring for electrophilic substitution at meta/para positions and stabilizes intermediates in nucleophilic aromatic substitution (NAS) .

- Chloro group (-Cl) : Moderately electron-withdrawing; participates in substitution reactions (e.g., SNAr) due to its leaving-group potential under basic or catalytic conditions .

- 2-Methoxyethoxy group (-OCH₂CH₂OCH₃) : Electron-donating ether moiety directs electrophilic substitution to ortho/para positions and enhances solubility in polar solvents .

Reactivity is dominated by the nitro group’s deactivation of the ring, making NAS the primary pathway for modifications .

Q. What are common synthetic routes for 1-Chloro-3-(2-methoxyethoxy)-5-nitrobenzene?

- Methodological Answer : Synthesis typically involves sequential functionalization of the benzene ring:

Nitration : Introduce the nitro group first due to its strong directing effects.

Chlorination : Achieved via Friedel-Crafts (if ring is activated) or using Cl₂/FeCl₃ under controlled conditions.

Q. Introduction of 2-methoxyethoxy group :

- Williamson ether synthesis : React 3-chloro-5-nitrobenzyl alcohol with 2-methoxyethyl bromide in basic media .

- Mitsunobu reaction : For stereospecific ether formation under mild conditions .

Table 1 : Comparison of Synthetic Methods

| Step | Reagents/Conditions | Yield (%) | Key Challenges | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 75–85 | Over-nitration | |

| Chlorination | Cl₂, FeCl₃, 50°C | 60–70 | Isomer separation | |

| Etherification | K₂CO₃, DMF, 2-methoxyethyl bromide | 50–65 | Competing elimination |

Advanced Research Questions

Q. How can the nitro group in this compound be selectively reduced without affecting other substituents?

- Methodological Answer : Selective reduction of the nitro group to an amine requires careful choice of reducing agents:

- Catalytic hydrogenation : Use H₂/Pd-C in ethanol at 25°C. The 2-methoxyethoxy group is stable under these conditions, but the chloro group may undergo partial hydrodechlorination if excess H₂ is used .

- Zinc/Ammonium chloride : Aqueous NH₄Cl with Zn dust at 60°C selectively reduces nitro to amine without cleaving ethers .

- Sodium dithionite (Na₂S₂O₄) : Effective in buffered solutions (pH 7–9) for partial reduction to hydroxylamine intermediates .

Monitor reaction progress via TLC or HPLC to avoid over-reduction.

Q. What analytical techniques are optimal for characterizing the crystallographic structure of this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction (SC-XRD) : Use SHELX programs (e.g., SHELXL) for refinement. The nitro and chloro groups produce strong electron density peaks, while the 2-methoxyethoxy chain requires low-temperature (100 K) data collection to minimize disorder .

- Solid-state NMR : ¹³C CP/MAS NMR resolves rotational conformers of the methoxyethoxy group .

- DFT calculations : Validate experimental bond lengths/angles using Gaussian or ORCA software .

Q. How does the electron-withdrawing nitro group affect the reactivity of the chloro substituent in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : The nitro group’s meta-directing and deactivating effects polarize the C-Cl bond, accelerating NAS. Key mechanisms include:

- Base-mediated SNAr : Use KOH/EtOH to generate a Meisenheimer complex at the chloro position, followed by substitution with nucleophiles (e.g., -OH, -NH₂) .

- Catalytic systems : CuI/1,10-phenanthroline enables cross-coupling with arylboronic acids at 80°C .

Kinetic studies show a 10-fold rate increase compared to non-nitro analogs due to resonance stabilization of the transition state .

Q. What strategies can mitigate competing side reactions during the introduction of the methoxyethoxy group?

- Methodological Answer :

- Protecting groups : Temporarily protect the nitro group via acetylation to prevent unintended reduction during etherification .

- Phase-transfer catalysis : Use tetrabutylammonium bromide (TBAB) in biphasic systems (H₂O/CH₂Cl₂) to enhance reaction efficiency .

- Low-temperature conditions : Perform reactions at –20°C to suppress elimination pathways .

Applications in Academic Research

Q. What are the potential applications of this compound in medicinal chemistry?

- Methodological Answer :

- Anticancer agent synthesis : The nitro group serves as a precursor for amine-linked pharmacophores. Coupling with heterocycles (e.g., oxazoles) via amide bonds yields candidates for kinase inhibition studies .

- Protease inhibition : The chloro group facilitates covalent binding to cysteine residues in enzyme active sites .

- PET radiotracers : Replace Cl with ¹⁸F via isotopic exchange for imaging applications .

Q. How is this compound utilized in materials science?

- Methodological Answer :

- Liquid crystals : The 2-methoxyethoxy chain promotes mesophase formation in nematic materials. Study phase transitions via DSC and polarized microscopy .

- Polymer precursors : Radical polymerization of vinyl derivatives synthesized from the nitrobenzene core generates fluorinated polymers with high thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.